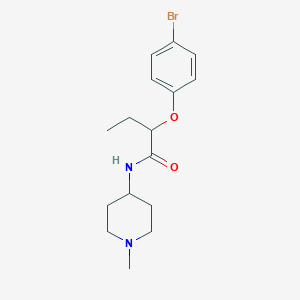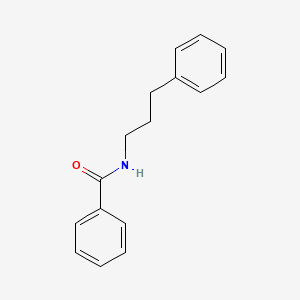
2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol (INH-1) is a novel compound that has been synthesized and studied for its potential applications in scientific research. INH-1 belongs to the pyrazolidinol class of compounds and has a unique structure that makes it a promising candidate for various research applications.
作用機序
The exact mechanism of action of 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has also been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cell growth and survival.
Biochemical and Physiological Effects:
2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotection in neuronal cells, and the modulation of various signaling pathways involved in cellular processes. 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has also been found to have antioxidant and anti-inflammatory properties, which could potentially be useful for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol in lab experiments is its unique structure, which makes it a promising candidate for various research applications. 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has also been shown to have potent biological activity and could potentially be used as a lead compound for the development of new drugs. However, one of the limitations of using 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol in lab experiments is its limited solubility in water, which could make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research and development of 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol. One potential direction is the further investigation of its mechanism of action and its effects on various signaling pathways involved in cellular processes. Another direction is the development of new derivatives of 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol with improved solubility and potency. Additionally, the potential applications of 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol in the treatment of various diseases, including cancer and neurodegenerative diseases, should be further explored.
合成法
The synthesis of 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol is a multi-step process that involves the reaction of isonicotinic acid with isopropylamine, followed by the reaction of the resulting intermediate with 2,3-butanedione. The final step involves the reduction of the resulting pyrazolidinone with sodium borohydride to yield 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol.
科学的研究の応用
2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. In neuroscience, 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been found to have neuroprotective effects and could potentially be used for the treatment of neurodegenerative diseases. In drug discovery, 2-isonicotinoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
(5-hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)15-10(3)8-12(17)16(15)13(18)11-4-6-14-7-5-11/h4-7,9-10,12,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTCNWBXWNVMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C(C)C)C(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)
![methyl 1-{2-[(1-isopropyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5105190.png)

![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5105201.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5105220.png)
![N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5105224.png)


![propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5105236.png)
![N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5105237.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5105238.png)
![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)
![N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5105259.png)
![4-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5105260.png)